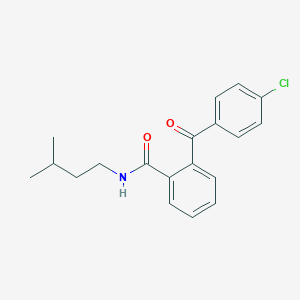
2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide, also known as CBE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide involves its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter in the brain. By inhibiting these enzymes, 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide increases the levels of acetylcholine in the brain, which has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of enzymes involved in the formation of amyloid plaques and neurofibrillary tangles, the induction of apoptosis in cancer cells, and the improvement of cognitive function and memory. 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide in lab experiments is its ability to selectively inhibit specific enzymes, which allows for the study of their individual roles in various biological processes. However, one limitation of using 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide in lab experiments is its potential toxicity, which may require careful dosage and administration.
Future Directions
There are several potential future directions for the study of 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide, including its use in drug discovery for the treatment of neurodegenerative diseases, cancer, and other conditions. 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide may also be studied for its potential use as a diagnostic tool for the early detection of certain diseases, such as Alzheimer's and Parkinson's disease. Additionally, the synthesis method of 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide may be further optimized to increase yields and purity, which may facilitate its use in various research applications.
Conclusion
In conclusion, 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide, or 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide with high purity. 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several potential future directions for the study of 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide, which may lead to its use in drug discovery and diagnostic tools for various diseases.
Synthesis Methods
The synthesis of 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide involves the reaction of 4-ethylphenylamine with 4-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide. This synthesis method has been optimized to produce high yields of 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide with high purity.
Scientific Research Applications
2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the activity of enzymes involved in the formation of amyloid plaques and neurofibrillary tangles.
properties
Molecular Formula |
C22H18ClNO2 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide |
InChI |
InChI=1S/C22H18ClNO2/c1-2-15-7-13-18(14-8-15)24-22(26)20-6-4-3-5-19(20)21(25)16-9-11-17(23)12-10-16/h3-14H,2H2,1H3,(H,24,26) |
InChI Key |
QIYFNRWACZXBFD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B290392.png)

![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)
![Methyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290397.png)

